molecular formula C22H18N6O2 B5371440 5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B5371440
M. Wt: 398.4 g/mol
InChI Key: VGRCVHIHAOZYOG-MHWRWJLKSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazines to form hydrazones, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the cyano and nitro groups allows for interactions with various biological molecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-propan-2-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c1-14(2)18-9-8-15(11-20(18)28(29)30)10-16(12-23)21-19(13-24)22(25)27(26-21)17-6-4-3-5-7-17/h3-11,14H,25H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRCVHIHAOZYOG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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